molecular formula C11H20O B14636729 5-Tert-butyl-2-methylcyclohexan-1-one CAS No. 56569-76-7

5-Tert-butyl-2-methylcyclohexan-1-one

Cat. No.: B14636729
CAS No.: 56569-76-7
M. Wt: 168.28 g/mol
InChI Key: WVVALRZXBLFRSJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methylcyclohexan-1-one is an organic compound with a cyclohexane ring substituted with a tert-butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to ensure the selectivity of the tert-butyl group addition.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

5-Tert-butyl-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of transient intermediates that facilitate the desired chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    5-Tert-butylcyclohexanone: Similar structure but without the methyl group, affecting its reactivity and applications.

    2,5-Dimethylcyclohexanone: Contains two methyl groups instead of a tert-butyl group, leading to different conformational stability and reactivity.

Uniqueness

5-Tert-butyl-2-methylcyclohexan-1-one is unique due to the presence of both a tert-butyl and a methyl group on the cyclohexane ring. This combination of substituents provides distinct steric and electronic effects, making it a valuable compound for studying conformational analysis and reactivity in organic chemistry.

Properties

CAS No.

56569-76-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-tert-butyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

WVVALRZXBLFRSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1=O)C(C)(C)C

Origin of Product

United States

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